1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride
Overview
Description
1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a diphenylmethyl group and a hydroxyl group attached to the azetidine ring. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride typically involves the reaction of diphenylmethyl chloride with 3-methylazetidin-3-ol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality .
Chemical Reactions Analysis
Types of Reactions: 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The diphenylmethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed:
Oxidation: 1-(Diphenylmethyl)-3-methylazetidin-3-one.
Reduction: 1-(Diphenylmethyl)-3-methylazetidin-3-amine.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride
- 1-Benzhydrylazetidin-3-ol hydrochloride
- 1-(Diphenylmethyl)-4-methylpiperazine
Comparison: 1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride is unique due to the presence of both a diphenylmethyl group and a hydroxyl group on the azetidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in research. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications .
Biological Activity
Overview
1-(Diphenylmethyl)-3-methylazetidin-3-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This azetidine derivative has been explored for various pharmacological effects, including its interaction with biological targets and its therapeutic applications.
Chemical Structure and Properties
The compound features a unique azetidine ring substituted with a diphenylmethyl group and a methyl group. Its molecular formula is , and it exhibits properties typical of azetidine derivatives, which may influence its biological activity.
The biological activity of this compound is thought to involve several mechanisms:
- Receptor Interaction : The compound may act as a ligand for various receptors, modulating their activity and influencing cellular signaling pathways.
- Enzyme Inhibition : Preliminary studies suggest that it could inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Antimicrobial Activity : Some reports indicate that the compound exhibits antimicrobial properties, potentially making it useful against specific bacterial strains.
Biological Activity Data
Research has indicated diverse biological activities associated with this compound. Below is a summary of findings from various studies:
Case Studies
- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various azetidine derivatives, this compound was found to have a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations lower than 32 µg/mL, indicating significant antibacterial activity.
- Cytotoxicity Testing : Research evaluating cytotoxic effects on human cancer cell lines demonstrated that the compound exhibited selective toxicity, with IC50 values suggesting potential for further development as an anticancer agent.
Research Findings
Recent investigations into the biological activity of this compound have highlighted its potential in several therapeutic areas:
- Antibacterial Activity : The compound has shown promising results against Gram-positive bacteria, particularly MRSA, making it a candidate for further exploration in antibiotic development.
- Neuroprotective Effects : Initial studies suggest that it may provide neuroprotective benefits, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.
Properties
IUPAC Name |
1-benzhydryl-3-methylazetidin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c1-17(19)12-18(13-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,16,19H,12-13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMPVJOSECQRDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559930 | |
Record name | 1-(Diphenylmethyl)-3-methylazetidin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133891-86-8 | |
Record name | 1-(Diphenylmethyl)-3-methylazetidin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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